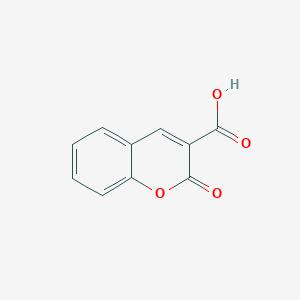

Coumarin-3-Carboxylic Acid

説明

Significance of the Coumarin (B35378) Scaffold in Drug Discovery and Materials Science

The coumarin scaffold, a benzopyrone structure, is a privileged motif in medicinal chemistry and materials science due to its wide range of biological activities and unique physicochemical properties. frontiersin.orgsciensage.infoas-pub.com Coumarins are naturally abundant and can be synthetically modified, allowing for the creation of a vast library of derivatives with diverse applications. as-pub.comnih.gov

In drug discovery , the coumarin nucleus is a key component in molecules designed to treat a variety of diseases. Its derivatives have shown a broad spectrum of pharmacological activities, including:

Anticancer sciensage.inforesearchgate.net

Anti-inflammatory sciensage.inforesearchgate.net

Antimicrobial sciensage.inforesearchgate.net

Antiviral sciensage.inforesearchgate.net

Anticoagulant frontiersin.org

Antioxidant frontiersin.org

The therapeutic potential of coumarins stems from their ability to interact with various biological targets like enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. frontiersin.orgnih.gov Several coumarin-based drugs, such as warfarin (B611796) and acenocoumarol, have received FDA approval. frontiersin.org

In materials science , the fluorescent properties of many coumarin derivatives make them ideal for use as:

Fluorescent probes and sensors medchemexpress.com

Organic light-emitting diodes (OLEDs)

Dyes

The structural rigidity and extended π-system of the coumarin scaffold contribute to its strong fluorescence and photostability.

Historical Context and Evolution of Research on Coumarin-3-carboxylic Acid

The study of coumarins dates back to the 19th century with the isolation of coumarin itself from the tonka bean. as-pub.com However, focused research on this compound as a distinct entity gained momentum more recently. Initially, it was recognized as a versatile starting material for the synthesis of more complex coumarin derivatives. medchemexpress.com

Early research primarily revolved around its synthesis, often through the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds like Meldrum's acid. ias.ac.inresearchgate.net This reaction provides a straightforward route to the this compound core.

Over time, the focus of research has shifted towards exploring the unique reactivity and biological potential of this compound itself and its derivatives. The presence of the carboxylic acid group at the 3-position significantly influences its chemical behavior, making it a Michael acceptor and enabling a variety of functionalizations at the C3 and C4 positions. ias.ac.in This has led to the development of novel synthetic methodologies, including decarboxylative cross-coupling reactions to introduce aryl, alkyl, and other functional groups. ias.ac.in

Recent studies have highlighted the diverse biological activities of this compound derivatives, such as:

Anticancer activity: Lanthanide complexes of this compound have shown antiproliferative effects against leukemia cell lines. medchemexpress.com Some derivatives act as lactate (B86563) transport inhibitors, a promising strategy in cancer therapy. nih.gov

Antibacterial activity: this compound has demonstrated significant inhibitory activity against various plant pathogenic bacteria. frontiersin.org The carboxylic acid at the C3 position appears to be crucial for this activity. nih.govmdpi.com

Neuromodulatory activity: Derivatives of this compound have been identified as both potentiators and inhibitors of N-Methyl-D-Aspartate (NMDA) receptors, suggesting potential applications in treating neurological disorders. nih.gov

The evolution of research on this compound showcases its transition from a simple synthetic intermediate to a key building block for the creation of functional molecules with significant potential in medicine and materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆O₄ | chemscene.comsigmaaldrich.com |

| Molecular Weight | 190.15 g/mol | chemscene.comsigmaaldrich.com |

| CAS Number | 531-81-7 | chemscene.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 189-192 °C | sigmaaldrich.com |

| SMILES | O=C(O)C1=CC2=CC=CC=C2OC1=O | sigmaaldrich.com |

| InChI Key | ACMLKANOGIVEPB-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMLKANOGIVEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201183 | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-81-7 | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V85UOV8788 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Green Chemistry Approaches for Coumarin 3 Carboxylic Acid

Established Synthetic Pathways and Mechanistic Considerations

Several classical name reactions have been successfully employed and adapted for the synthesis of coumarin-3-carboxylic acid and its derivatives. These methods form the foundation of coumarin (B35378) chemistry and offer insights into the reactivity of the precursors involved.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone in the synthesis of coumarin-3-carboxylic acids. researchgate.nettandfonline.com This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as Meldrum's acid or malonic acid, in the presence of a basic catalyst. acs.orgbhu.ac.ingoogle.com

The reaction mechanism commences with the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic addition to the carbonyl group of the salicylaldehyde. Subsequent intramolecular cyclization through the phenolic hydroxyl group, followed by dehydration, yields the this compound. biomedres.us A variety of catalysts can be used, including piperidine (B6355638) with a drop of acetic acid, potassium carbonate, or sodium azide (B81097). acs.orgrsc.org The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

A notable advantage of using Meldrum's acid is its high reactivity, which often allows the reaction to proceed under mild conditions. acs.org The subsequent hydrolysis and decarboxylation of the Meldrum's acid adduct lead to the final product.

Perkin Reaction and its Variants

The Perkin reaction, historically significant for the synthesis of coumarins, involves the condensation of a salicylaldehyde with an acid anhydride, such as acetic anhydride, in the presence of an alkali salt of the corresponding acid, like sodium acetate (B1210297). rsc.orgwikipedia.orggoogle.com The reaction proceeds via an aldol-type condensation. sciforum.net

The mechanism is believed to involve the formation of an enolate from the acid anhydride, which then attacks the aldehyde. The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization to form the coumarin ring. sciforum.net While the classic Perkin reaction yields a coumarin, modifications using substituted anhydrides can lead to 3-substituted coumarins. For the direct synthesis of this compound, a malonic acid derivative would be required as the active methylene component. One-pot syntheses of substituted coumarins via the Perkin condensation have been developed using reagents like propylphosphonic anhydride. nih.gov

Pechmann Condensation

The Pechmann condensation is a widely used method for coumarin synthesis, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. rsc.orgwikipedia.orgnih.gov Strong acids like sulfuric acid, or Lewis acids such as aluminum chloride, are typically employed to facilitate the reaction. researchgate.net

The mechanism begins with the formation of an ester or transesterification, followed by an electrophilic attack of the activated carbonyl group at the ortho position of the phenol. wikipedia.org Subsequent cyclization and dehydration lead to the formation of the coumarin ring. rsc.org While this method is highly effective for 4-substituted coumarins, its direct application for the synthesis of this compound requires a specific β-ketoester that would yield the desired carboxylic acid group at the 3-position upon cyclization.

Wittig, Baylis-Hillman, Claisen Rearrangement, and Vilsmeier-Haack Reactions

Modern synthetic methodologies have further expanded the toolbox for accessing this compound and its derivatives.

The Wittig reaction provides a route to coumarins by reacting a phosphonium (B103445) ylide with an aromatic aldehyde or ketone. jmchemsci.com Specifically, a stable phosphonium salt, such as the bromide salt of the ethyl ester of (carboxymethyl)triphenylphosphonium, can be coupled with a salicylaldehyde derivative to afford the coumarin scaffold functionalized at the C3 position. jmchemsci.com

The Baylis-Hillman reaction involves the coupling of an activated alkene with an aldehyde, catalyzed by a tertiary amine like DABCO. organic-chemistry.orgwikipedia.org The reaction of salicylaldehyde with an acrylate (B77674) ester can yield a Baylis-Hillman adduct, which can then be cyclized to form a 3-substituted coumarin. core.ac.ukresearchgate.net This intramolecular variation has been demonstrated as a viable route to the coumarin core. core.ac.uk

The Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, offers a powerful method for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org In the context of coumarin synthesis, a suitably substituted allyl aryl ether can undergo rearrangement to introduce an allyl group at the ortho position of a phenol, which can then be further manipulated and cyclized to form the coumarin ring. mdpi.comresearchgate.net Domino Wittig reaction-Claisen-Cope rearrangement sequences have been developed for the synthesis of naturally occurring coumarins. semanticscholar.org

The Vilsmeier-Haack reaction is primarily used for the formylation of electron-rich aromatic and heteroaromatic compounds using the Vilsmeier reagent (a halomethyleniminium salt). ijpcbs.comorganic-chemistry.org While not a direct method for the synthesis of the coumarin ring itself, it is a crucial tool for the functionalization of pre-formed coumarins. For instance, it can be used to introduce a formyl group onto a coumarin scaffold, which can then be oxidized to a carboxylic acid. nih.govresearchgate.net

Suzuki Cross-Coupling Reactions

The palladium-catalyzed Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. organic-chemistry.org This reaction has been effectively used in the synthesis of arylated coumarin derivatives. nih.gov For instance, a coumarin bearing a halide or triflate at the 3-position can be coupled with a boronic acid to introduce a variety of substituents. While not a primary method for constructing the coumarin ring, it is invaluable for the derivatization of this compound precursors. researchgate.netresearchgate.net Decarbonylative Suzuki cross-coupling reactions of heterocyclic carboxylic acids have also emerged as a powerful synthetic tool. nih.gov

Sustainable and Environmentally Benign Synthetic Protocols

In recent years, the principles of green chemistry have driven the development of more sustainable and environmentally friendly methods for the synthesis of this compound. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

One significant advancement is the use of water as a solvent for the Knoevenagel condensation. nih.gov This approach avoids the use of volatile organic solvents and often simplifies product isolation. acs.org Catalysts such as potassium carbonate and sodium azide have been shown to be effective in aqueous media at room temperature, providing good to excellent yields of coumarin-3-carboxylic acids. acs.orgnih.gov

Ultrasound irradiation has also emerged as a green technique to accelerate the synthesis. nih.gov Sonication can enhance reaction rates and yields, often under milder conditions than traditional heating. For example, the synthesis of this compound derivatives has been successfully achieved under ultrasound irradiation in the presence of various catalysts. nih.goveurjchem.com

Innovative and eco-friendly catalytic systems are also being explored. This includes the use of biodegradable solvents and catalysts derived from natural sources. A notable example is the use of waste curd water, which is acidic, as both a catalyst and a solvent for the synthesis of this compound under ultrasonic irradiation. eurjchem.comeurjchem.com This method offers several advantages, including sustainability, mild reaction conditions, and good to excellent yields without the need for metal or Lewis acid catalysts. eurjchem.comeurjchem.com Other green catalysts that have been reported for the synthesis of coumarin-3-carboxylic acids include L-proline and various nanoparticles. nih.govpku.edu.cn

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another important green synthetic strategy. nih.gov These methods can significantly reduce reaction times and energy consumption while minimizing the use of solvents.

The following table summarizes various catalysts and conditions used in the green synthesis of this compound via Knoevenagel condensation of salicylaldehydes and Meldrum's acid.

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Potassium Carbonate | Water | Room Temperature | 92-99 | acs.orgnih.gov |

| Sodium Azide | Water | Room Temperature | 73-99 | acs.orgnih.gov |

| Waste Curd Water | - | 40 °C, Ultrasound | Good to Outstanding | eurjchem.comeurjchem.com |

| L-proline | - | Solvent-free | High | pku.edu.cn |

| Yb(OTf)₃ | - | Solvent-free, Microwave | 93-98 | nih.gov |

| Triethylamine (B128534) | Water | - | 93 | researchgate.net |

| Stannous chloride dihydrate | - | Solvent-free | - | eurjchem.com |

| ZrOCl₂ · 8H₂O | Water | Ultrasound | - | eurjchem.com |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through the phenomenon of acoustic cavitation. This process generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and yields. In the synthesis of this compound, ultrasonication has been successfully employed to drive the Knoevenagel condensation between 2-hydroxybenzaldehydes and active methylene compounds.

One notable green approach involves the use of waste curd water as both a catalyst and a solvent. eurjchem.com Under ultrasonic irradiation at 40°C, the reaction between 2-hydroxybenzaldehydes and dimethyl malonate in acidic curd water proceeds efficiently to afford this compound derivatives in good to outstanding yields. eurjchem.comeurjchem.com This method is advantageous due to its use of a biodegradable solvent, mild reaction conditions, and the avoidance of metal and Lewis acid catalysts. eurjchem.com

Various catalysts have been shown to be effective under ultrasonic conditions. For instance, ZrOCl₂·8H₂O has been utilized as an efficient catalyst for the rapid, one-pot synthesis of 3-carboxycoumarins in water. eurjchem.com Another study demonstrated the use of MgFe₂O₄ nanoparticles for the solvent-free synthesis of 3-substituted coumarins under ultrasound irradiation at 45°C, resulting in good yields. nih.gov The combination of ultrasound with green solvents or solvent-free conditions represents a significant advancement in the sustainable synthesis of this compound. eurjchem.comnih.gov Research has also explored the use of vegetable juices and other waste waters from the food industry as solvents under ultrasound irradiation, achieving excellent yields of coumarin-3-carboxylic acids. nih.gov

Table 1: Ultrasound-Assisted Synthesis of this compound Derivatives

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Curd Water | Curd Water | 40 | 30-45 min | 85-96 | eurjchem.com |

| ZrOCl₂·8H₂O | Water | Not Specified | Short | Not Specified | eurjchem.com |

| MgFe₂O₄ nanoparticles | Solvent-free | 45 | Not Specified | 63-73 | nih.gov |

| None (vegetable juices) | Lemon Juice | 60 | Not Specified | 91-99 | nih.gov |

Microwave-Assisted Synthesis

Microwave irradiation is another alternative energy source that has revolutionized organic synthesis by enabling rapid and efficient heating. This technique often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity. The synthesis of this compound has been significantly improved through microwave-assisted methods, particularly under solvent-free conditions.

A highly effective method involves the reaction of substituted 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with Meldrum's acid in the presence of ytterbium triflate (Yb(OTf)₃) as a catalyst. nih.gov This solvent-free reaction, conducted under microwave irradiation at 80°C, produces coumarin-3-carboxylic acids in excellent yields (93-98%) within a mere 5 minutes. nih.gov This represents a substantial improvement over conventional heating methods, which often result in complex product mixtures.

Other catalysts have also been successfully employed in microwave-assisted syntheses. For example, FeF₃ has been used as an environmentally friendly catalyst for the Pechmann condensation of phenols with ethyl acetoacetate (B1235776) under solvent-free microwave irradiation, affording coumarin derivatives in high yields. nih.gov Similarly, the Knoevenagel condensation to produce coumarin-3-carboxylic acids has been achieved using HZSM-5 zeolite as a solid support under microwave irradiation in a solventless system. tandfonline.com The hydrolysis of halogenated azo ethyl coumarin-3-carboxylates to the corresponding carboxylic acids has also been accelerated by microwave irradiation, reducing the reaction time from 6 hours to just 6 minutes and increasing the yield. analis.com.my

Table 2: Microwave-Assisted Synthesis of this compound Derivatives

| Catalyst | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Yb(OTf)₃ | Solvent-free | 200 | 80 | 5 | 93-98 | nih.gov |

| FeF₃ | Solvent-free | 450 | Not Specified | Short | High | nih.gov |

| HZSM-5 Zeolite | Solvent-free | Not Specified | Not Specified | 2 | Not Specified | tandfonline.com |

| None (Hydrolysis) | Ethanol (B145695)/NaOH | Not Specified | Not Specified | 6 | 82-94 | analis.com.my |

Near-Infrared (NIR) Irradiation Methods

Near-infrared (NIR) irradiation is a less conventional energy source for promoting chemical reactions, but it offers potential advantages in terms of deep penetration of the reaction medium and selective heating. Research into the application of NIR for the synthesis of this compound has demonstrated its feasibility and compared its effectiveness against other activation methods.

In a comparative study, the uncatalyzed reaction of salicylaldehydes with Meldrum's acid was investigated using five different energy sources: microwave, near-infrared, mechanical milling, ultrasound, and conventional mantle heating. researchgate.net The results indicated that NIR irradiation, along with microwave irradiation, provided the best yields. researchgate.net This pioneering work highlights NIR as a promising green chemistry tool for this transformation, offering shorter reaction times compared to conventional heating. researchgate.net While detailed mechanistic studies and a broader range of examples are still emerging, the initial findings suggest that NIR irradiation is a viable and efficient method for the synthesis of coumarin-3-carboxylic acids. researchgate.net

Mechanical Milling and Tribochemistry

Mechanochemical synthesis, often referred to as grinding or mechanical milling, involves the use of mechanical force to induce chemical reactions, typically in the absence of a solvent. This technique aligns well with the principles of green chemistry by minimizing waste and energy consumption. The synthesis of this compound via mechanochemical methods has been successfully demonstrated.

This "grindstone chemistry" approach involves the thorough grinding of solid reactants, such as salicylaldehyde and Meldrum's acid, in a mortar and pestle. chemmethod.com The reaction can be performed with the addition of only a few drops of water, effectively eliminating the need for bulk organic solvents. chemmethod.com After a period of grinding and subsequent resting, the product can be isolated and purified, often by simple recrystallization. chemmethod.com A comparative study of different activation methods for the catalyst-free synthesis of coumarin-3-carboxylic acids found that mechanical milling was a viable, albeit lower-yielding, method compared to microwave and NIR irradiation. researchgate.net

Catalyst-Free Synthesis Strategies

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. For the synthesis of this compound, catalyst-free approaches have been explored, primarily by leveraging the inherent reactivity of the starting materials under specific conditions.

One such strategy involves the Knoevenagel condensation of 2-hydroxybenzaldehydes with Meldrum's acid. A study comparing various activation methods, including microwave, NIR, ultrasound, and mechanical milling, demonstrated that the reaction can proceed without a catalyst to produce coumarin-3-carboxylic acids in moderate yields. researchgate.net The efficiency of the uncatalyzed reaction is highly dependent on the energy source used, with microwave and NIR irradiation providing the highest yields. researchgate.net These findings indicate that with the appropriate energy input, the intrinsic reactivity of the substrates is sufficient to drive the reaction to completion.

Utilization of Biodegradable Solvents and Waste-Derived Catalysts (e.g., Curd Water, Rice Straw Ash Extract)

A key aspect of green chemistry is the use of renewable and non-toxic resources. In the synthesis of this compound, significant progress has been made in replacing conventional solvents and catalysts with biodegradable and waste-derived alternatives.

As previously mentioned in the context of ultrasound-assisted synthesis, waste curd water has been effectively used as both a solvent and a biological catalyst. eurjchem.comeurjchem.com This acidic byproduct of the dairy industry provides a sustainable medium for the reaction of 2-hydroxybenzaldehydes with dimethyl malonate, leading to high yields of the desired products under mild conditions. eurjchem.com

Another innovative approach utilizes a water extract of rice straw ash as a catalyst. researchgate.net Rice straw, an abundant agricultural waste product, can be burned to produce an ash that, when extracted with water, creates a basic solution capable of catalyzing the reaction between salicylaldehydes and Meldrum's acid at room temperature. researchgate.net This method affords coumarin-3-carboxylic acids in outstanding yields (72-94%). researchgate.net The use of such agro-waste-derived catalysts represents a significant step towards a circular economy in chemical synthesis. researchgate.net Furthermore, chitosan, a biodegradable polymer derived from crustacean shells, has been employed as a recyclable catalyst for the one-pot synthesis of coumarin-3-carboxylic acids in water or an ethanol-water mixture. rsc.org

Table 3: Synthesis of this compound using Biodegradable Solvents and Waste-Derived Catalysts

| Catalyst/Solvent | Starting Materials | Conditions | Time | Yield (%) | Reference |

| Waste Curd Water | 2-Hydroxybenzaldehydes, Dimethyl Malonate | Ultrasound, 40°C | 30-45 min | 85-96 | eurjchem.comeurjchem.com |

| Water Extract of Rice Straw Ash | Salicylaldehydes, Meldrum's Acid | Room Temperature | 220-320 min | 72-94 | researchgate.net |

| Chitosan | Substituted Salicylaldehydes, Meldrum's Acid | Water or Ethanol:Water, 75°C | 10-45 min | 77-88 | rsc.org |

Nanocatalysis in this compound Synthesis

Nanocatalysts have garnered considerable attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nanocatalysts have been developed and applied to the synthesis of this compound, offering advantages such as high efficiency, easy separation, and recyclability.

Magnetic nanoparticles are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet. For instance, Fe₃O₄@C-ONa magnetic nanoparticles have been synthesized and used to catalyze the Knoevenagel condensation between Meldrum's acid and salicylaldehyde derivatives in an aqueous medium. donyayenano.ir This catalyst is effective under both thermal (80°C) and ultrasound-assisted (40°C) conditions and can be reused up to six times with desirable activity. donyayenano.ir Similarly, MgFe₂O₄ nanoparticles have been employed for the solvent-free synthesis of 3-substituted coumarins under ultrasound irradiation. nih.gov

Other magnetic nanocatalysts, such as Fe₃O₄@Au, have been shown to be efficient for the Pechmann condensation to produce coumarin derivatives under solvent-free conditions at 130°C. chemmethod.com While not directly synthesizing the carboxylic acid, this demonstrates the utility of such catalysts in forming the core coumarin structure. Ni-NiO nanoparticles have also been developed as a magnetically separable catalyst for the three-component synthesis of coumarin-3-carbamides, which are closely related derivatives. researchgate.net

Table 4: Nanocatalysis in the Synthesis of this compound and Derivatives

| Nanocatalyst | Reaction Type | Conditions | Time | Yield (%) | Reference |

| Fe₃O₄@C-ONa | Knoevenagel Condensation | Water, 80°C (thermal) or 40°C (ultrasound) | Short | High | donyayenano.ir |

| MgFe₂O₄ | Knoevenagel Condensation | Solvent-free, Ultrasound, 45°C | Not Specified | 63-73 | nih.gov |

| Fe₃O₄@Au | Pechmann Condensation | Solvent-free, 130°C | Not Specified | Excellent | chemmethod.com |

| Ni-NiO | Three-component synthesis of carbamides | Ethanol | Not Specified | Not Specified | researchgate.net |

Derivatization and Structural Modification Strategies for Coumarin 3 Carboxylic Acid Derivatives

Synthesis of Esters and Carboxamides

The carboxylic acid group at the C-3 position of the coumarin (B35378) ring is a prime site for modification through esterification and amidation reactions. These reactions introduce a wide range of functional groups, enabling the fine-tuning of the molecule's properties.

Esterification with Varied Alcohol Moieties (e.g., Cycloalkyl, Alkoxyphenyl)

Ester derivatives of coumarin-3-carboxylic acid can be synthesized through several methods. One common approach is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method has been successfully employed to synthesize cycloalkyl esters, such as cyclohexyl, menthyl, and iso-pulegyl esters of this compound. mdpi.com The reaction typically involves stirring this compound with the corresponding alcohol, DCC, and DMAP in a dry solvent like dichloromethane (B109758) at room temperature. mdpi.com

Another effective method for synthesizing this compound esters is through a multicomponent reaction catalyzed by ferric chloride (FeCl₃). This approach involves the reaction of salicylaldehydes, Meldrum's acid, and various alcohols. nih.govresearchgate.net Additionally, phenylcoumarin-3-carboxylates have been synthesized by coupling coumarin-3-carboxylic acids with various 4-alkoxyphenols in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and DMAP. acgpubs.org The introduction of long alkoxy chains in these esters aims to enhance their solubility in different solvents. acgpubs.org

The table below summarizes the synthesis of some this compound esters.

| Ester Derivative | Synthetic Method | Reagents | Reference |

| Cyclohexyl coumarin-3-carboxylate | Steglich Esterification | Cyclohexanol, DCC, DMAP | mdpi.com |

| Menthyl coumarin-3-carboxylate | Steglich Esterification | Menthol, DCC, DMAP | mdpi.com |

| Iso-pulegyl coumarin-3-carboxylate | Steglich Esterification | Isopulegol, DCC, DMAP | mdpi.com |

| Phenylcoumarin-3-carboxylates | EDCI/DMAP Coupling | 4-Alkoxyphenols, EDCI, DMAP | acgpubs.org |

Amidation Reactions with Aniline (B41778) and Other Amine Derivatives

Amidation of this compound introduces a carboxamide group at the C-3 position, leading to a class of compounds with distinct properties. A variety of synthetic strategies have been developed to achieve this transformation.

One straightforward method involves the reaction of this compound with an appropriate aniline derivative in the presence of a coupling agent like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and triethylamine (B128534) (Et₃N). mdpi.com Another approach utilizes N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for the amidation. mdpi.com

More recently, a copper-catalyzed amidation has been reported, using tetraalkylthiuram disulfides as the amine source in the presence of copper iodide. ias.ac.in The Ugi four-component reaction offers a one-pot synthesis of 3-substituted coumarin-3-carboxamides by reacting benzaldehyde (B42025) derivatives, anilines, this compound, and isocyanides. researchgate.net This method is known for its high efficiency and tolerance of various functional groups. researchgate.net Additionally, a one-pot, three-component synthesis using piperidine (B6355638) and iodine as a dual catalyst has been developed for the synthesis of coumarin-3-carboxamides from salicylaldehydes, diethyl malonate, and primary amines. mdpi.com

The table below provides examples of amidation reactions of this compound.

| Amide Derivative | Synthetic Method | Key Reagents | Reference |

| Pyranocoumarin-3-carboxamides | Amidation with HATU/Et₃N | Appropriate anilines, HATU, Et₃N | mdpi.com |

| Coumarin-3-carboxamides | Ugi four-component reaction | Benzaldehyde derivatives, anilines, isocyanides | researchgate.net |

| Coumarin-3-carboxamides | Copper-catalyzed amidation | Tetraalkylthiuram disulfides, CuI | ias.ac.in |

| N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide | Piperidine-Iodine catalyzed MCR | Salicylaldehyde (B1680747), Diethyl malonate, Ethanolamine | mdpi.com |

Complex Formation with Metal Ions and Lanthanides

The this compound ligand, particularly in its deprotonated form (CCA⁻), exhibits a strong affinity for metal ions, forming a diverse range of coordination complexes. The presence of both a carboxylic acid group and a lactone carbonyl group allows for various binding modes.

Synthesis and Characterization of Transition Metal Complexes (e.g., Ni(II), Co(II), Zn(II), Mn(II))

Transition metal complexes of this compound have been synthesized and characterized. nih.gov A common synthetic route involves the reaction of a methanolic solution of the corresponding metal acetate (B1210297) with a methanolic solution of this compound. rsdjournal.org The resulting complexes are often neutral, suggesting the coordination of two negatively charged coumarin-3-carboxylate ligands to the divalent metal ion. rsdjournal.org

These complexes have been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. nih.gov For instance, studies on Ni(II), Co(II), Zn(II), and Mn(II) complexes have provided insights into their structures. nih.gov Model calculations have predicted pseudo-octahedral trans-[M(CCA)₂(H₂O)₂] structures for the Zn(II), Ni(II), and Co(II) complexes, and a binuclear [Mn₂(CCA)₄(H₂O)₂] structure for the manganese complex. nih.gov

Coordination Chemistry of Lanthanide Complexes (e.g., Sm, Gd, Dy, La(III), Pr(III), Ho(III), Er(III))

This compound readily forms complexes with lanthanide ions. The synthesis typically involves reacting the respective lanthanide nitrate (B79036) with the ligand in an ethanol (B145695) solution. nih.gov These complexes are generally insoluble in water and common organic solvents like methanol (B129727) and ethanol, but show good solubility in dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net

The general formula for several synthesized lanthanide complexes has been determined to be Ln(CCA)₂(NO₃)(H₂O) or Ln(CCA)₂(NO₃)(H₂O)₂. researchgate.netkuleuven.be The interaction between the lanthanide ion and the coumarin-3-carboxylate ligand is predominantly electrostatic or ionic in nature. nih.govacs.orgnih.gov

The table below lists some of the synthesized lanthanide complexes of this compound.

| Lanthanide Ion | Complex Formula | Reference |

| Sm(III) | Sm(CCA)₃·nH₂O | nih.gov |

| Gd(III) | Gd(CCA)₃·nH₂O | nih.gov |

| Dy(III) | Dy(CCA)₃·nH₂O | nih.gov |

| La(III) | La(CCA)₂(NO₃)(H₂O)₂ | kuleuven.beresearchgate.net |

| Pr(III) | Pr(CCA)₂(NO₃)(H₂O) | researchgate.net |

| Ho(III) | Not specified | researchgate.net |

| Er(III) | Not specified | researchgate.net |

Bidentate Binding Modes of the Carboxylic Acid Ligand

The deprotonated form of this compound (CCA⁻) typically acts as a bidentate ligand in its metal complexes. Two primary bidentate binding modes have been identified and studied. nih.govresearchgate.net

The most common binding mode involves the coordination of the metal ion through the oxygen atoms of the deprotonated carboxylic group and the adjacent carbonyl group of the pyrone ring, forming a stable six-membered chelate ring. nih.govresearchgate.netamazonaws.commdpi.com This mode has been confirmed through vibrational spectroscopy (IR and Raman) and NMR studies, which show characteristic shifts in the vibrational frequencies and resonance signals upon complexation. nih.govresearchgate.net

A second possible bidentate binding mode involves coordination through both oxygen atoms of the carboxylate group. nih.govresearchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to distinguish between these possible binding modes and to predict the most stable structures. nih.govresearchgate.net For many transition metal and lanthanide complexes, the former bidentate mode, involving both the carboxylate and carbonyl oxygens, is favored. nih.govnih.govresearchgate.net

Hybridization with Other Pharmacophore Scaffolds

A novel and efficient approach for the synthesis of coumarin-pyrazolone hybrids involves a catalyst-free domino conjugate addition, decarboxylation, and subsequent esterification or amidation. rsc.orgnih.gov This method offers a green and straightforward protocol for creating pyrazolyl 2-hydroxy phenyl propionic ester or amide derivatives. rsc.org The reaction is typically performed by reacting this compound or its esters with pyrazolones in an alcohol solvent, which also acts as the reactant for esterification. nih.gov For the synthesis of amide derivatives, amines and green solvents like methyl THF are employed in a one-pot domino decarboxylative amidation reaction. rsc.orgnih.gov

This methodology is advantageous due to its excellent yields, broad substrate scope, and mild reaction conditions. nih.gov It eliminates the need for catalysts, ligands, bases, or other additives, and the purification process is often a simple filtration. rsc.orgnih.gov The reaction proceeds through a tandem conjugate addition of the pyrazolone (B3327878) to the this compound, followed by decarboxylation and either esterification with the alcohol solvent or amidation with an amine. rsc.orgnih.gov

The resulting pyrazolyl 2-hydroxy phenyl propionate/amide derivatives are of significant interest as many drug molecules and natural products contain an amide functionality. rsc.org Several coumarin amide derivatives have demonstrated pesticidal, anti-bacterial, and cytotoxic activities. rsc.org

Table 1: Catalyst-Free Domino Reaction for Pyrazolyl Phenyl Propionate/Amide Derivatives

| Reactants | Solvent/Reagent | Product Type | Key Features |

| This compound/esters, Pyrazolone | Alcohol | Pyrazolyl 2-hydroxy phenyl propionic ester | Catalyst-free, excellent yields, broad substrate scope, mild conditions, simple filtration. rsc.orgnih.gov |

| This compound, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, Amine | Methyl THF | Pyrazolyl 2-hydroxy phenyl propionic amide | One-pot domino decarboxylative amidation, catalyst-free, use of a green solvent. rsc.orgnih.gov |

A series of novel this compound derivatives have been synthesized by incorporating a thioether quinoline (B57606) moiety. nih.govacs.org This structural modification has been shown to yield compounds with significant antibacterial activity. nih.govacs.org The design of these hybrids is based on the principle of active splicing, where the thioether quinoline pharmacophore is introduced to potentially enhance the biological efficacy of the parent coumarin compound. nih.govacs.org

The synthesis of these derivatives involves a multi-step process. nih.govacs.org Initially, 2-aminophenone is reacted with various substituted benzoyl chlorides. nih.govacs.org The resulting intermediate undergoes an intramolecular condensation via the Combes quinoline synthesis to form the quinoline ring system. nih.govacs.org This is followed by further steps to link the thioether quinoline moiety to the this compound core. nih.gov

The antibacterial properties of these thirty-eight synthesized derivatives were evaluated against several plant pathogenic bacteria, including Xanthomonas oryzae pv oryzae (Xoo), Ralstonia solanacearum (Rs), and Acidovorax citrulli (Aac). nih.govacs.org Many of the compounds exhibited notable antibacterial activity. nih.govacs.org

Notably, compound A9 demonstrated potent activity against Xoo and Aac, with EC₅₀ values of 11.05 and 8.05 μg/mL, respectively. nih.govacs.orgnih.gov Further investigation into the mechanism of action of compound A9 on Aac revealed that it caused morphological changes in the bacterial cells, such as curvature and sinking, and disrupted cell membrane integrity. nih.govacs.orgnih.gov Additionally, it inhibited bacterial motility, exopolysaccharide production, and biofilm formation. nih.govacs.orgnih.gov In vivo studies also showed that compound A9 had strong protective and curative effects against Aac, with efficacy rates of 61.50% and 54.86%, respectively. nih.gov

Table 2: Antibacterial Activity of Selected Coumarin-Thioether Quinoline Derivatives

| Compound | Target Pathogen | EC₅₀ (μg/mL) | In Vivo Efficacy (Aac) |

| A9 | Xanthomonas oryzae pv oryzae (Xoo) | 11.05 | - |

| A9 | Acidovorax citrulli (Aac) | 8.05 | 61.50% (Protective), 54.86% (Curative) nih.gov |

The substitution of the oxygen atom in the coumarin ring with a nitrogen atom leads to the formation of 1-azacoumarins (2-quinolones), a class of lactams that are also of significant interest in medicinal chemistry. researchgate.netbohrium.com A series of hybrid substituted coumarin and 1-azathis compound derivatives have been synthesized and evaluated for their biological activities, particularly as anticancer agents. researchgate.netbohrium.comicm.edu.plbibliotekanauki.pl It is believed that 1-azacoumarin derivatives can metabolize into the corresponding 8-hydroxy coumarins within biological systems, which are known to possess anti-inflammatory, anticancer, and analgesic properties. researchgate.netbohrium.comicm.edu.plbibliotekanauki.pl

The synthesis of these hybrid molecules involves the reaction of appropriate starting materials to construct the coumarin or azacoumarin core, followed by further modifications. researchgate.neticm.edu.pl For instance, some derivatives that have been synthesized include 8-methoxythis compound, 8-methoxyazathis compound, and their bromo-substituted analogues. researchgate.netbohrium.combibliotekanauki.pl

The in vitro cytotoxic activity of these compounds has been tested against various human tumor cell lines, such as MCF-7 (breast cancer) and HepG-2 (liver cancer). researchgate.netbohrium.comicm.edu.pl While many of the synthesized compounds showed limited activity, some derivatives displayed notable cytotoxic effects. icm.edu.pl For example, 5-bromo-8-methoxythis compound was identified as a relatively active compound against the HepG-2 cell line. icm.edu.pl

Further studies on other 1,6-disubstituted-1-azathis compound derivatives have identified compounds with potent cytotoxic activity. tandfonline.com One such compound, referred to as 3b , was found to induce cell cycle arrest and apoptosis in MCF-7 cells, as indicated by an increased Bax/Bcl-2 ratio, enhanced caspase 3/7 activity, and inhibition of topoisomerase IIβ. tandfonline.com

Table 3: Synthesized Coumarin and 1-Azathis compound Derivatives

| Compound Name | Core Structure | Key Substituents |

| 8-methoxythis compound | Coumarin | 8-methoxy researchgate.netbohrium.combibliotekanauki.pl |

| 8-methoxyazathis compound | 1-Azacoumarin | 8-methoxy researchgate.netbohrium.combibliotekanauki.pl |

| 5-bromo-8-methoxythis compound | Coumarin | 5-bromo, 8-methoxy researchgate.netbohrium.combibliotekanauki.pl |

| 5-bromo-8-methoxyazathis compound | 1-Azacoumarin | 5-bromo, 8-methoxy researchgate.netbohrium.combibliotekanauki.pl |

| 2-acetoxy-5-bromo-8-methoxyquinoline-3-carboxylic acid | Quinoline | 2-acetoxy, 5-bromo, 8-methoxy researchgate.netbohrium.combibliotekanauki.pl |

| 5,7-di(phenylazo)-8-methoxythis compound | Coumarin | 5,7-di(phenylazo), 8-methoxy researchgate.netbohrium.combibliotekanauki.pl |

Advanced Spectroscopic and Crystallographic Investigations of Coumarin 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the Coumarin-3-carboxylic acid molecule.

The 1H NMR spectrum of this compound in DMSO-d6 displays characteristic signals that confirm its structure. A singlet for the proton at the C-4 position typically appears at a high chemical shift, around 8.71 ppm. eurjchem.com The aromatic protons on the benzene (B151609) ring resonate in the range of 7.36-7.83 ppm. eurjchem.com A broad singlet corresponding to the carboxylic acid proton is observed at a significantly downfield shift, around 12.81-13.34 ppm, which is characteristic of acidic protons. eurjchem.comnih.gov

The 13C NMR spectrum provides further structural confirmation. The carbonyl carbon of the carboxylic acid group resonates at approximately 163.51 ppm, while the lactone carbonyl carbon appears around 156.16 ppm. eurjchem.com The carbon atoms of the aromatic ring show signals in the region of 115.90 to 153.92 ppm. eurjchem.com The C-4 carbon atom is typically observed around 147.87 ppm, and the C-3 carbon, to which the carboxylic acid group is attached, is found at about 117.85 ppm. eurjchem.com

Detailed NMR data from various studies are summarized in the tables below.

Table 1: 1H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| H-4 | 8.71 | s | DMSO-d6 |

| Aromatic-H | 7.36-7.83 | m | DMSO-d6 |

| COOH | 12.81 | s | DMSO-d6 |

| H-4 | 8.64 | s | DMSO-d6 |

| Aromatic-H | 6.86-8.15 | m | DMSO-d6 |

| COOH | 10.77 | s | DMSO-d6 |

Data sourced from multiple studies, slight variations may exist based on experimental conditions. eurjchem.com

Table 2: 13C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| C-2 (C=O, lactone) | 156.81 | CDCl3 |

| C-3 | 117.85 | CDCl3 |

| C-4 | 147.87 | CDCl3 |

| C-4a | 117.70 | CDCl3 |

| C-5 | 130.10 | CDCl3 |

| C-6 | 124.52 | CDCl3 |

| C-7 | 134.80 | CDCl3 |

| C-8 | 115.90 | CDCl3 |

| C-8a | 153.92 | CDCl3 |

| COOH | 163.51 | CDCl3 |

Data sourced from multiple studies, slight variations may exist based on experimental conditions. eurjchem.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the functional groups and vibrational modes of this compound.

The FTIR spectrum of this compound is characterized by several distinct absorption bands. A broad band in the region of 2500-3300 cm-1 is attributed to the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. rsdjournal.org The spectrum shows two prominent carbonyl stretching bands: one for the lactone carbonyl (C=O) group typically appearing at a higher frequency (around 1751-1781 cm-1) and another for the carboxylic acid carbonyl (C=O) group at a lower frequency (around 1680-1695 cm-1). eurjchem.com The C=C stretching vibrations of the aromatic ring are observed in the 1500-1612 cm-1 region. eurjchem.comacademicjournals.org

Table 3: Characteristic FTIR Frequencies of this compound

| Functional Group | Vibrational Mode | Frequency (cm-1) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 3050 |

| Lactone C=O | Stretching | 1751 |

| Carboxylic Acid C=O | Stretching | 1687 |

| Aromatic C=C | Stretching | 1500 |

Data represents typical values and may vary slightly between different sources. eurjchem.com

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C=O stretching vibrations are also prominent. The coordination of metal ions to the carboxylic and carbonyl groups can be observed through shifts in the Raman spectra. rsdjournal.org For instance, studies on metal complexes of this compound have utilized Raman spectroscopy to confirm the bidentate coordination of the ligand to the metal ion through the carbonylic and carboxylic oxygen atoms. nih.govniscpr.res.in

Table 4: Selected Raman Shifts for this compound and its Metal Complexes

| Vibrational Mode | HCCA (cm-1) | Ho(III) Complex (cm-1) | Er(III) Complex (cm-1) |

|---|---|---|---|

| ν(Ln-O)carboxylic | - | 652 | 650 |

| ν(Ln-O)carbonylic | - | 472 | 470 |

HCCA refers to this compound. Data adapted from studies on lanthanide complexes. niscpr.res.in

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within the this compound molecule.

The UV-Vis absorption spectrum of this compound in a solvent like acetonitrile (B52724) exhibits distinct absorption bands in the UV region. mdpi.com These absorptions are due to π→π* and n→π* electronic transitions within the conjugated system of the coumarin (B35378) ring and the carbonyl groups. Typically, a strong absorption band is observed around 327 nm, which can be attributed to π→π* transitions. nih.gov Another absorption, often appearing as a shoulder or a separate peak, can be seen at a shorter wavelength, around 279 nm, also corresponding to a π→π* transition. nih.gov The exact position and intensity of these bands can be influenced by the solvent used. acs.org

Table 5: UV-Vis Absorption Maxima (λmax) of this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Electronic Transition |

|---|---|---|---|

| Acetonitrile | 279 | 327 | π→π* |

| Acetonitrile | - | ~350 | - |

Data compiled from various sources. The presence and position of shoulders or minor peaks can vary. nih.govresearchgate.net

Steady-State and Time-Resolved Fluorescence Spectroscopy

The photophysical properties of this compound and its derivatives, particularly in response to their environment, have been extensively studied using steady-state and time-resolved fluorescence spectroscopy. These investigations provide insights into the molecule's behavior in different solvents, host-guest complexes, and biological systems.

A derivative, 7-(diethylamino)this compound (7-DCCA), is well-known for its interesting excited-state properties, including an environment-dependent fluorescence quantum yield. researchgate.net Its photophysics have been examined in various neat solvents, solvent mixtures, and the nanocages of cyclodextrins (CDs). nih.gov The fluorescence quantum yield and lifetime of 7-DCCA were found to be highly dependent on the structural features of the solvents and solvent mixtures, such as polarity and viscosity. researchgate.netnih.gov For instance, studies in dioxane-water and ethylene (B1197577) glycol-acetonitrile mixtures were conducted to understand the effects of these properties on its photophysics. nih.gov In nonpolar solvents, a derivative, 7-(diethylamino)this compound N-succinimidyl ester (7-DCCAE), shows a low nonradiative decay rate, indicating emission from a locally excited state. nih.gov The fluorescence characteristics are rationalized by processes like intramolecular charge transfer (ICT) and the formation of a twisted intramolecular charge transfer (TICT) state, alongside specific solute-solvent interactions. nih.gov

The interaction of 7-DCCA with cyclodextrins has been shown to modulate its fluorescence properties. When forming a complex with β-CD, the fluorescence quantum yield and lifetime of 7-DCCA decrease. researchgate.netnih.gov Conversely, interaction with γ-CD leads to an increase in these parameters. researchgate.netnih.gov It is proposed that 7-DCCA forms a 1:1 complex with β-CD and both 1:1 and 1:2 (guest:host) complexes with γ-CD. nih.gov

Furthermore, the photophysics of 7-DCCA have been characterized within water/AOT/isooctane reverse micelles. iitp.ac.inrsc.org In these confined environments, the fluorescence quantum yield, decay time, and solvent and rotational relaxation times were observed to be dependent on the excitation wavelength. iitp.ac.inrsc.org This dependency was studied using excitation wavelengths of 375 nm and 405 nm. rsc.org The rotational dynamics of the molecule in these reverse micelles have been interpreted using a two-step and wobbling-in-cone model. rsc.org

| Compound | Environment | Observation | Techniques |

| 7-(diethylamino)this compound (7-DCCA) | β-Cyclodextrin | Decreased fluorescence quantum yield and lifetime. researchgate.netnih.gov | Steady-state and time-resolved fluorescence spectroscopy. nih.gov |

| 7-(diethylamino)this compound (7-DCCA) | γ-Cyclodextrin | Increased fluorescence quantum yield and lifetime. researchgate.netnih.gov | Steady-state and time-resolved fluorescence spectroscopy. nih.gov |

| 7-(diethylamino)this compound (7-DCCA) | Water/AOT/isooctane reverse micelles | Excitation wavelength-dependent fluorescence and relaxation dynamics. iitp.ac.inrsc.org | Steady-state and time-resolved fluorescence spectroscopy. iitp.ac.inrsc.org |

| 7-(diethylamino)this compound N-succinimidyl ester (7-DCCAE) | Various neat solvents | Solvatochromic shift rationalized by ICT and TICT state formation. nih.gov | Steady-state absorption, fluorescence emission, and picosecond time-resolved spectroscopy. nih.gov |

Circular Dichroism (CD) and Induced Circular Dichroism (ICD) Spectroscopy

Circular Dichroism (CD) and Induced Circular Dichroism (ICD) are powerful spectroscopic techniques for investigating the binding of achiral molecules like this compound to chiral environments, such as proteins. When an achiral ligand binds to a protein, it can adopt a chiral conformation, leading to an observable ICD signal in the electronic absorption range of the ligand. lew.ro

The interaction of this compound with human serum albumin (HSA) and bovine serum albumin (BSA) has been investigated using fluorescence and CD spectroscopy under physiological conditions (pH 7.4). researchgate.netresearchgate.net CD spectroscopy was utilized to monitor changes in the α-helical content of the serum albumin molecules upon the addition of this compound. researchgate.net

For derivatives like 7-methoxythis compound (MCCA), ICD studies have been correlated with theoretically simulated electronic circular dichroism (ECD) spectra. lew.ro This approach helps to estimate the conformation of the ligand when bound within the protein pocket. lew.ro The induced chirality is explained by the twisting and steric hindrance of the MCCA ligand upon binding. lew.ro The dependence of the calculated rotatory strength on the dihedral angles between different molecular fragments is analyzed to achieve good correlation with experimental ICD data. lew.ro Similarly, ICD spectra of 3-carboxycoumarin in conjunction with theoretical calculations have been used to determine binding constants and understand the conformational changes of the ligand within the protein's binding site. researchgate.net The study of 5,6-benzothis compound, a relatively rigid molecule, is also considered useful for understanding the conformational changes that induce the ICD signal upon binding to a protein. lew.ro

Mass Spectrometry

Mass spectrometry is a crucial analytical tool for the structural verification and characterization of this compound and its derivatives.

Electron Ionization Mass Spectrometry (EI-MS) is routinely used to confirm the molecular weight and structure of this compound and its derivatives. The National Institute of Standards and Technology (NIST) has a reference mass spectrum (electron ionization) for this compound. nist.gov In the synthesis of novel coumarin derivatives, such as 8-methoxycoumarin-3-carboxamides, EI-MS is employed to verify the structural compositions. nih.gov For example, the mass spectra of synthesized compounds 4 and 5 (8-methoxycoumarin-3-carboxamide derivatives) show molecular ion peaks at m/z 219 and m/z 297, respectively, corresponding to their expected molecular formulas. nih.gov Similarly, the acid derivatives 8 and 9 in the same study showed ion peaks at m/z 220 and m/z 298. nih.gov The fragmentation patterns observed in EI-MS provide valuable information for structure elucidation. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been utilized in applications involving this compound and its derivatives, highlighting their utility in complex analytical setups. This compound itself has been mentioned for its use as a MALDI matrix. researchgate.net A derivative, 7-(Diethylamino)this compound N-succinimidyl ester, serves as a reference standard in the screening of nerve agent degradation products by MALDI-TOF MS. sigmaaldrich.com This indicates its suitability and known behavior under MALDI-TOF conditions. Furthermore, this compound has been employed as a fluorescent dye in studies that also utilize MALDI-TOF MS for protein analysis, demonstrating its compatibility with such biochemical applications. ukzn.ac.za

X-ray Diffraction and Crystal Engineering

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional solid-state structure of this compound, providing precise information on bond lengths, angles, and intermolecular interactions. The crystal structure of this compound has been investigated to understand the factors that favor solid-state reactions. researchgate.netrsc.org

A notable aspect of its solid-state chemistry is the [2+2] cycloaddition reaction that occurs upon irradiation. researchgate.net The feasibility of this photoreaction is dictated by the packing of the molecules in the crystal lattice. In the monomer crystal, pairs of this compound molecules are arranged such that their reactive C=C double bonds are related by an inversion center and are separated by a distance of 3.632(3) Å. researchgate.net This pre-organization in the solid state facilitates the dimerization upon irradiation. researchgate.net The reaction proceeds while maintaining the monoclinic P21/n symmetry of the reactant lattice. researchgate.net

High-resolution single-crystal X-ray diffraction data have been collected to study the electron distribution and the nature of intermolecular interactions, which include O-H···O and weaker C-H···O hydrogen bonds. researchgate.netdurham.ac.uk Pure this compound exhibits a centrosymmetric structure featuring intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. researchgate.net

| Parameter | Value/Description | Significance |

| Crystal System | Monoclinic | Describes the basic lattice structure. researchgate.net |

| Space Group | P21/n | Defines the symmetry elements within the unit cell. researchgate.net |

| Key Intermolecular Interaction | O-H···O hydrogen bonds | Forms centrosymmetric dimers between carboxylic acid groups. researchgate.net |

| C=C Separation | 3.632(3) Å | Distance between potentially reactive double bonds of adjacent molecules, suitable for [2+2] photodimerization. researchgate.net |

| Solid-State Reaction | [2+2] Cycloaddition | Dimerization occurs upon irradiation, driven by crystal packing. researchgate.netrsc.org |

Supramolecular Architecture and Crystal Packing Studies

The arrangement of this compound molecules in the crystalline state gives rise to distinct supramolecular architectures governed by noncovalent forces. Crystal engineering studies show that these molecules self-assemble through a combination of hydrogen bonding and π-π interactions to form remarkable structural skeletons. researchgate.net

One of the key findings in the solid-state chemistry of this compound is its potential for [2+2] cycloaddition reactions upon irradiation. mdpi.com For this photodimerization to occur, monomer pairs must be precisely arranged in the crystal lattice. X-ray analysis has shown that the C=C double bonds of adjacent molecules are related by an inversion center and separated by a distance of 3.632 Å, facilitating the reaction in the solid state. mdpi.com

In derivatives such as 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate, the crystal structure is built up from C—H···O interactions that connect molecules into chains. researchgate.net These chains are further interlocked by π-π interactions between the coumarin and phenyl rings of neighboring molecules, with centroid-centroid distances measured at approximately 3.73 Å to 3.77 Å. researchgate.net This network of interactions results in a well-defined two-dimensional architecture. researchgate.net The specific orientation of molecules, such as the commonly found anti tail-to-tail arrangement in 3-carboxy coumarins, is a recurring motif in their crystal packing. acs.orgresearchgate.net The substitution at the 3-position is critical; changing the carboxylic acid to an amido group can reduce the favorability of π-stacking due to the increased hydrogen-bonding capability of the amide. acs.orgresearchgate.net

Table 2: Crystal Packing Features of a this compound Derivative This table summarizes key crystallographic data for 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate, illustrating the interactions that define its supramolecular structure. researchgate.net

| Feature | Description / Value |

| Primary Interaction | C12—H12···O3 hydrogen bonds forming C(6) chains |

| Secondary Interaction | π-π stacking (interlocking C(6) chains) |

| π-π Centroid-Centroid Distance (Cg1···Cg3) | 3.7254 (15) Å |

| π-π Centroid-Centroid Distance (Cg2···Cg3) | 3.7303 (16) Å and 3.7716 (16) Å |

| Resulting Architecture | Two-dimensional network |

Other Specialized Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) and EPR Imaging (EPRI) for Radical and Release Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including organic nitroxide radicals. mdpi.com In the context of this compound, EPR has been instrumental in studying drug-protein interactions and release kinetics from delivery systems. mdpi.comdntb.gov.ua This is achieved by covalently attaching a stable radical, or "spin label" (like TEMPO), to the this compound molecule (termed SL-CCS). dntb.gov.uanih.gov

Research has utilized continuous-wave EPR (CW EPR) spectroscopy to gain nanoscopic insights into the release behavior of SL-CCS from hydrogels made of bovine serum albumin (BSA). dntb.gov.uanih.gov The EPR spectra provide information about the local environment and motion of the spin-labeled drug, allowing for detailed analysis of its interaction with the protein matrix. mdpi.com These studies have demonstrated that the release rate of SL-CCS from BSA hydrogels can be tuned by varying parameters such as the drug-to-protein ratio, the duration of gel formation, and the specific gelation method used. dntb.gov.uanih.gov

Furthermore, EPR Imaging (EPRI) has been employed to visualize the spatial distribution of the spin-labeled compounds within the hydrogel. nih.govnih.gov EPRI studies have confirmed that SL-CCS is homogeneously distributed throughout the hydrogel volume, which is a critical factor for predictable and sustained release. nih.gov The technique can also be used to monitor property changes in different parts of the drug delivery vehicle during release. mdpi.com

Dynamic Light Scattering (DLS) for Molecular Aggregation and Release Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution, providing insights into aggregation and the nature of released components from a delivery system. dntb.gov.ua

In studies involving this compound, DLS has been used in conjunction with EPR to characterize the release from BSA hydrogels. dntb.gov.uanih.gov While EPR provides details on the molecular interactions and release percentage, DLS analyzes the size and nature of the structures that are released into the surrounding medium. dntb.gov.uanih.gov This combined approach offers a comprehensive understanding of the release mechanism, distinguishing between the diffusion of individual molecules and the release of larger aggregates. DLS measurements have also been used to point towards the formation of large-sized aggregates under certain conditions, such as high ligand concentrations during protein interaction studies. researchgate.net

The application of DLS is well-established for studying molecular aggregation in coumarin systems. For example, in studies of other coumarin derivatives like Coumarin 153, DLS has been used to determine the average hydrodynamic diameter of micelles, confirming molecular assembly into larger structures in solution. acs.org This highlights the utility of DLS in probing the aggregation behavior of coumarin-based systems, which is essential for understanding their behavior in various applications, including drug delivery.

Computational and Theoretical Chemistry Studies on Coumarin 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), have been extensively employed to investigate the fundamental properties of coumarin-3-carboxylic acid at the electronic level.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of this compound and its complexes. ias.ac.inakjournals.com Functionals like B3LYP are commonly used to optimize the geometry and calculate electronic properties. lew.roacs.orgnih.govkuleuven.be For instance, DFT calculations have been instrumental in understanding the coordination of this compound with various metal ions, including lanthanides (La(III), Ce(III), Nd(III), Sm(III), Eu(III), Tb(III)), as well as transition metals (Ni(II), Co(II), Zn(II), Mn(II)). acs.orgnih.govkuleuven.beresearchgate.netnih.govresearchgate.net These studies often explore the binding modes of the ligand to the metal center. kuleuven.beresearchgate.netnih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating the excited-state properties and electronic transitions of this compound. lew.roclaremont.eduacs.org TD-DFT calculations are crucial for simulating and interpreting electronic absorption (UV-Vis) and electronic circular dichroism (ECD) spectra. lew.ro For example, TD-DFT has been used to study the electronic transitions of 7-aminocoumarin (B16596) derivatives, which are structurally related to this compound. claremont.eduacs.org These theoretical investigations help in understanding the nature of the electronic excitations, which are often responsible for the fluorescence properties of these compounds. lew.ro

The dipole moment is a key quantum chemical property that influences the solubility, polarity, and intermolecular interactions of a molecule. Theoretical calculations have been performed to determine the dipole moments of this compound esters, revealing how different substituents can alter the polarity of the molecule. mdpi.com For instance, the calculated dipole moments for a series of this compound esters with varying cycloalkyl groups were found to range from 4.187 D to 6.855 D, indicating a significant influence of the substituent on the molecular polarity. mdpi.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's excitability. For 7-methoxythis compound, a derivative of this compound, the HOMO and LUMO orbitals are primarily localized on the coumarin (B35378) ring, with contributions from the methoxy (B1213986) and carboxylate groups. lew.ro This localization is critical as conformational changes in these substituent groups can directly impact the electronic spectra. lew.ro The HOMO to LUMO transition is often the dominant contributor to the lowest energy electronic absorption band. lew.ro

Table 1: Calculated Dipole Moments for this compound Esters

| Compound | Cycloalkyl Group | Calculated Dipole Moment (D) |

|---|---|---|

| CMR-1 | Cyclohexyl | 4.187 |

| CMR-2 | Menthyl | 6.855 |

| CMR-3 | Menthyl | 6.827 |

| CMR-4 | Iso-pulegyl | 6.266 |

Data sourced from a study on coumarin derivatives with cycloalkyl groups at the C-3 position. mdpi.com

Quantum chemical calculations are widely used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation and interpretation.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of this compound and its metal complexes. researchgate.netnih.govresearchgate.net By comparing the calculated IR spectra of different possible coordination modes with the experimental spectrum, the actual binding mode of the ligand to a metal ion can be elucidated. researchgate.netnih.govresearchgate.net For example, in metal complexes of this compound, a shift in the carbonyl stretching frequency (νC=O) to lower frequencies compared to the free ligand is indicative of coordination through the carbonyl oxygen. rsdjournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts provide valuable insights into the molecular structure in solution. researchgate.netnih.gov DFT-based methods have been used to calculate the ¹H and ¹³C NMR spectra of this compound and its derivatives, aiding in the assignment of experimental signals. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT is the method of choice for simulating UV-Vis absorption spectra. lew.ro By calculating the vertical excitation energies and oscillator strengths, the absorption bands observed experimentally can be assigned to specific electronic transitions. For the deprotonated form of 7-methoxythis compound in water, TD-DFT calculations have been shown to reproduce the experimental absorption spectrum well. lew.ro

Electronic Circular Dichroism (ECD) Spectroscopy: TD-DFT calculations are also essential for predicting ECD spectra, which are particularly sensitive to the three-dimensional structure and chirality of molecules. lew.ro For achiral molecules like this compound, an induced circular dichroism (ICD) spectrum can be observed upon binding to a chiral macromolecule like a protein. lew.ro By simulating the ECD spectra for different conformations of the ligand, it is possible to determine the conformation that the ligand adopts within the protein's binding pocket. lew.ro

Table 2: Predicted Electronic Transitions for Deprotonated 7-methoxythis compound

| Transition Number | Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |

|---|---|---|---|

| 1 | 347 | 0.313 | 0.68(H→L) |

| 3 | 298 | 0.160 | – 0.28(H–2→L) + 0.59(H–1→L) |

| 8 | 242 | 0.108 | 0.64(H→L+2) |

Data from TD-DFT calculations at the B3LYP/6–311+G(d,p) level. lew.ro H and L denote HOMO and LUMO, respectively.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a powerful means to explore the conformational landscape and intermolecular interactions of this compound, particularly in a biological context.

This compound and its derivatives possess rotational degrees of freedom, primarily around the bond connecting the carboxylic acid group to the coumarin ring. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The potential energy surface (PES) can be mapped by systematically varying the key dihedral angles and calculating the energy of each resulting structure using quantum chemical methods. lew.ro For instance, a two-dimensional PES for deprotonated 7-methoxythis compound was generated by varying the dihedral angles of the carboxylate and methoxy groups, revealing the most stable conformations. lew.ro In the solid state, this compound has been observed to adopt a specific conformation that can be compared to the lowest energy conformers predicted by theoretical calculations. researchgate.net

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. nih.govmdpi.comfrontiersin.org This method has been extensively applied to this compound derivatives to understand their interactions with various protein targets. nih.govmdpi.comnih.govresearchgate.net For example, docking studies have been performed to investigate the binding of coumarin derivatives to enzymes like acetylcholinesterase and casein kinase 2, providing insights into their potential as enzyme inhibitors. nih.govmdpi.com